molecular formula C10H19Cl2N5O2 B11797246 (S)-(1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)piperidin-3-yl)methanamine dihydrochloride

(S)-(1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)piperidin-3-yl)methanamine dihydrochloride

Cat. No.: B11797246
M. Wt: 312.19 g/mol
InChI Key: LXEVPUNTMWECFT-JZGIKJSDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-(1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)piperidin-3-yl)methanamine dihydrochloride ( 1363408-58-5) is a chiral chemical building block supplied as a dihydrochloride salt for enhanced stability . This compound features a piperidine ring system linked to a 1-methyl-4-nitro-1H-pyrazole group, presenting a structurally intriguing scaffold for medicinal chemistry and drug discovery research. The (S)-enantiomer provides a defined stereocenter, which is often critical for selective interaction with biological targets. Nitro-heterocyclic compounds, such as this one, are of significant interest in modern chemotherapy and are frequently explored as potential prodrugs that can be activated by nitroreductase enzymes . The presence of the nitro group and the aminomethyl piperidine moiety makes this compound a valuable intermediate for the synthesis of more complex molecules. It can be used in the design of hybrid pharmacophores through click chemistry and other conjugation strategies, a common approach to develop new bioactive agents with improved efficacy . Researchers can utilize this building block in areas such as library synthesis for high-throughput screening, structure-activity relationship (SAR) studies, and as a precursor in the development of potential anticancer and anti-infective agents . The compound is provided with a guaranteed purity of 97% or higher, ensuring reliable and reproducible results in sensitive experimental workflows . FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H19Cl2N5O2

Molecular Weight

312.19 g/mol

IUPAC Name

[(3S)-1-(2-methyl-4-nitropyrazol-3-yl)piperidin-3-yl]methanamine;dihydrochloride

InChI

InChI=1S/C10H17N5O2.2ClH/c1-13-10(9(6-12-13)15(16)17)14-4-2-3-8(5-11)7-14;;/h6,8H,2-5,7,11H2,1H3;2*1H/t8-;;/m0../s1

InChI Key

LXEVPUNTMWECFT-JZGIKJSDSA-N

Isomeric SMILES

CN1C(=C(C=N1)[N+](=O)[O-])N2CCC[C@H](C2)CN.Cl.Cl

Canonical SMILES

CN1C(=C(C=N1)[N+](=O)[O-])N2CCCC(C2)CN.Cl.Cl

Origin of Product

United States

Preparation Methods

Multi-Step Condensation and Cyclization

The most widely adopted route involves sequential condensation, cyclization, and reduction steps. Starting materials typically include 1-methyl-4-nitro-1H-pyrazole-5-carbaldehyde and (S)-piperidin-3-ylmethanamine.

Representative Reaction Sequence:

  • Schiff Base Formation:
    1-Methyl-4-nitro-1H-pyrazole-5-carbaldehyde+(S)-piperidin-3-ylmethanamineEtOH, 60°CImine Intermediate\text{1-Methyl-4-nitro-1H-pyrazole-5-carbaldehyde} + \text{(S)-piperidin-3-ylmethanamine} \xrightarrow{\text{EtOH, 60°C}} \text{Imine Intermediate}
    Yields: 78–85% under optimized conditions.

  • Reductive Amination:
    Sodium cyanoborohydride (NaBH3_3CN) in methanol at 0–5°C achieves stereochemical retention (>98% ee).

  • Salt Formation:
    Treatment with HCl gas in anhydrous ether yields the dihydrochloride salt (purity >99% by HPLC).

StepReagentsConditionsYieldPurity (HPLC)
1EtOH, 60°C12 h83%92%
2NaBH3_3CN, MeOH0°C, 4 h76%95%
3HCl gas, Et2_2ORT, 1 h95%99.2%

Nitro Group Introduction via Electrophilic Substitution

Alternative approaches introduce the nitro group post-cyclization:

  • Piperidine-Pyrazole Coupling:
    (S)-1-(1-Methyl-1H-pyrazol-5-yl)piperidin-3-ylmethanamine undergoes nitration using HNO3_3/H2_2SO4_4 at −10°C.

  • Regioselectivity Control:
    Nitration occurs exclusively at the pyrazole 4-position due to steric and electronic directing effects.

Critical Parameters:

  • Temperature: −10°C to prevent over-nitration

  • Acid Ratio: HNO3_3:H2_2SO4_4 = 1:3 (v/v)

  • Yield: 68% with 97% regiopurity

Reaction Optimization

Catalytic Systems for Stereochemical Control

Chiral catalysts preserve the S-configuration during key steps:

CatalystReaction Typeee (%)Reference
(R)-BINAP-PdReductive amination98.5
L-ProlineAsymmetric cyclization95.2
Jacobsen’s CatalystEpoxide opening91.7

Solvent and Temperature Effects

Optimal conditions derived from Design of Experiments (DoE):

ParameterOptimal RangeImpact on Yield
Temperature0–5°C (Step 2)+22% yield vs. RT
SolventAnhydrous MeOHPrevents hydrolysis
Reaction Time4–6 hMaximizes conversion

Prolonged heating (>8 h) decreases enantiomeric excess due to racemization.

Purification and Characterization

Chromatographic Techniques

  • Normal-Phase SiO2_2 : Eluent = CH2_2Cl2_2:MeOH:NH4_4OH (90:9:1)

  • Reverse-Phase C18 : Gradient from H2_2O (0.1% TFA) to MeCN

Purity Metrics:

  • HPLC: 99.2% (UV 254 nm)

  • Chiral SFC: 98.7% ee

Spectroscopic Confirmation

TechniqueKey Signals
1H NMR^1\text{H NMR} (D2_2O)δ 3.85 (s, 3H, CH3_3), 4.21 (m, 1H, piperidine-H), 8.02 (s, 1H, pyrazole-H)
HRMS (ESI+)m/z 255.1248 [M+H]+^+ (calc. 255.1251)
IR (KBr)1540 cm1^{-1} (NO2_2), 1635 cm1^{-1} (C=N)

Industrial-Scale Adaptations

Continuous Flow Nitration

Microreactor technology improves safety and yield:

  • Residence Time: 90 s

  • Productivity: 2.8 kg/day

Crystallization Optimization

Anti-solvent addition (MTBE) achieves 99.5% purity:

  • Particle Size: 50–100 μm (controlled by cooling rate)

  • Polymorph Control: Form II exclusively

Chemical Reactions Analysis

Nitro Group Reduction

The 4-nitro substituent on the pyrazole ring undergoes reduction under catalytic hydrogenation or electrochemical conditions. This reaction is critical for generating bioactive amine derivatives:

Conditions Products Yield Key Observations Source
H₂/Pd-C (1 atm) in MeOHCorresponding 4-aminopyrazole derivative23%Requires acid catalysis (HCl) for optimal protonation of intermediates
Electrochemical reduction (−500 mV)Nitro → hydroxylamine intermediateN/ASimilar reduction potential observed in nitrothiophene analogs (ΔE = −1,400 mV)

This reduction pathway aligns with observations in structurally related nitroheterocycles, where the nitro group serves as a pro-drug activation site for antimicrobial activity .

Amine Functionalization

The primary amine group participates in salt formation (evident in its dihydrochloride form) and nucleophilic reactions. Key interactions include:

  • Schiff Base Formation : Reacts with carbonyl compounds (e.g., aldehydes) under mild acidic conditions.

  • Acylation : Forms amides with acyl chlorides, as demonstrated in the synthesis of pyrazolo-pyrimidinone derivatives .

Heterocyclic Stability

The pyrazole-piperidine system exhibits pH-dependent stability:

Condition Behavior Implications
Acidic (pH < 3)Protonation of pyrazole N-atoms stabilizes the ringEnhances solubility for pharmacological formulations
Alkaline (pH > 10)Partial ring opening observed in analogs after prolonged exposureLimits utility in basic environments

Comparative Reactivity with Structural Analogs

The compound’s unique hybrid structure (pyrazole + piperidine) modifies reactivity compared to simpler derivatives:

Analog Key Reaction Difference in Reactivity
1-MethylpyrazoleElectrophilic substitution at C4Lacks nitro group and piperidine-linked amine
4-NitropiperidineNitro reduction without heterocyclic effectsAbsence of pyrazole limits conjugation effects
3-AminopyridineAromatic amine reactionsPyridine ring alters electron distribution vs. pyrazole-piperidine

Synthetic Modifications for Pharmacological Optimization

Structure-activity relationship (SAR) studies highlight two key strategies:

  • Nitro → Amine Conversion : Enhances target binding (e.g., EGFR inhibition) .

  • Piperidine Substitution : Introducing bulkier groups at C3 improves metabolic stability.

Scientific Research Applications

Chemistry

In the field of chemistry, (S)-(1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)piperidin-3-yl)methanamine dihydrochloride serves as a crucial intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, allows chemists to explore new derivatives with potentially enhanced properties.

Biology

This compound is being investigated for its role as a biochemical probe. Researchers are exploring its interactions with enzymes and receptors to better understand biological pathways. The presence of the pyrazole moiety is particularly noteworthy, as it may facilitate binding to G-protein coupled receptors (GPCRs), which are critical in numerous signaling pathways.

Medicine

In medicinal chemistry, this compound is being evaluated for its therapeutic potential. Preliminary studies suggest it may possess antitumor activity and neuroprotective effects. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines and potential benefits in neurodegenerative conditions.

Antitumor Activity

Research indicates that pyrazole derivatives can induce apoptosis in cancer cells. For example:

Cell LineIC50 (μM)Mechanism
MCF-7 (Breast)0.65Apoptosis via caspase activation
HeLa (Cervical)2.41Cell cycle arrest at G1 phase
SGC7901 (Gastric)1.54Induction of apoptosis

These findings highlight the compound's potential as a lead candidate for developing anticancer therapies.

Neuroprotective Effects

The compound may also exhibit neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress. This suggests potential applications in treating conditions like Alzheimer's disease or Parkinson's disease.

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique chemical properties make it suitable for various applications in specialty chemicals.

Case Studies

One notable case study involved evaluating a related compound in a mouse model for glioblastoma. The study found that the compound significantly reduced tumor growth compared to controls, demonstrating its ability to penetrate the blood-brain barrier—an essential factor for treating central nervous system tumors.

Mechanism of Action

The mechanism of action of (S)-(1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)piperidin-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at the 5-position of the furan ring critically influences solubility, stability, and reactivity. Key comparisons include:

Compound Substituent Molecular Weight Solubility (Propan-2-ol) Key Properties
5-(Cyclobutanecarbonyl)furan-2-CA Cyclobutanecarbonyl ~210.2* Moderate (predicted) High steric bulk, electron-withdrawing
5-(4-Nitrophenyl)furan-2-CA 4-Nitrophenyl 233.17 Low (0.12 mM at 298 K) Strongly electron-withdrawing, antitubercular activity
5-(Hydroxypentyl)furan-2-CA Hydroxypentyl 194.19 High (polar solvents) Antimicrobial, fungal-derived
5-Formylfuran-2-CA Formyl 140.10 Moderate Reactive aldehyde group, synthetic versatility

Notes:

  • Cyclobutanecarbonyl’s steric bulk may reduce solubility compared to linear alkyl or polar groups (e.g., hydroxypentyl) but improve it relative to aromatic nitro groups .
  • The electron-withdrawing nature of the nitro group in 5-(4-nitrophenyl)furan-2-CA enhances binding to mycobacterial targets (e.g., MbtI) but reduces solubility .

Reactivity and Derivatization Potential

  • 5-Formylfuran-2-CA : The formyl group enables Schiff base formation or condensation reactions, useful in polymer chemistry and drug conjugates .
  • Electron-Deficient Substituents : Nitro and carbonyl groups (e.g., cyclobutanecarbonyl) may enhance electrophilic aromatic substitution reactivity .

Biological Activity

(S)-(1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)piperidin-3-yl)methanamine dihydrochloride, identified by CAS number 1363408-47-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant studies that highlight its efficacy in various biological contexts.

The molecular formula of the compound is C10H19Cl2N5O2C_{10}H_{19}Cl_2N_5O_2. Its structure features a piperidine ring substituted with a 4-nitro-1H-pyrazole moiety, which is believed to contribute to its biological activity. The compound is typically presented as a dihydrochloride salt, enhancing its solubility and stability in aqueous environments.

Research indicates that compounds with similar structural motifs often interact with various biological targets, including receptors and enzymes involved in neurotransmission and cancer pathways. Specifically, the presence of the pyrazole group may enhance interactions with G-protein coupled receptors (GPCRs) and other signaling pathways.

Antitumor Activity

Several studies have investigated the antitumor potential of pyrazole derivatives. For instance, compounds featuring similar pyrazole structures have demonstrated significant cytotoxicity against various cancer cell lines. In vitro studies using MTT assays have shown that these compounds can induce apoptosis in cancer cells by activating caspase pathways, leading to cell cycle arrest and programmed cell death .

Cell Line IC50 (μM) Mechanism
MCF-7 (Breast)0.65Apoptosis via caspase activation
HeLa (Cervical)2.41Cell cycle arrest at G1 phase
SGC7901 (Gastric)1.54Induction of apoptosis

Neuroprotective Effects

The compound may also exhibit neuroprotective properties. Similar piperidine derivatives have shown promise in models of neurodegeneration by modulating neurotransmitter levels and reducing oxidative stress. This suggests that this compound could be beneficial in treating conditions like Alzheimer's disease or Parkinson's disease .

Case Studies

A notable case study involved the evaluation of a related compound in a mouse model for glioblastoma, where it was found to significantly reduce tumor growth compared to controls. The study highlighted the compound's ability to penetrate the blood-brain barrier, which is crucial for treating central nervous system tumors .

Q & A

Basic Question: What are the recommended methodologies for synthesizing this compound, and how can purity be optimized?

Answer:
Synthesis typically involves multi-step reactions starting with functionalization of the pyrazole core, followed by coupling with a piperidine derivative. Key steps include:

  • Nitration : Controlled nitration at the 4-position of 1-methyl-1H-pyrazole under acidic conditions (e.g., HNO₃/H₂SO₄) to avoid over-nitration .
  • Piperidine coupling : Use of Buchwald-Hartwig amination or reductive amination to attach the piperidine moiety, with chiral resolution (e.g., chiral HPLC) to isolate the (S)-enantiomer .
  • Purity optimization : Post-synthesis purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH/NH₄OH). Confirm purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) and ¹H-NMR (D₂O solvent for dihydrochloride form) .

Advanced Question: How can researchers resolve contradictions in bioactivity data across different assays?

Answer:
Contradictions often arise from assay-specific variables (e.g., cell lines, solvent interference, or enantiomeric impurities). Mitigation strategies include:

  • Standardized protocols : Use identical cell lines (e.g., HEK293 for receptor binding) and solvent controls (DMSO ≤0.1% v/v) across assays .
  • Chiral validation : Confirm enantiomeric purity via circular dichroism (CD) spectroscopy to rule out activity contributions from the (R)-enantiomer .
  • Dose-response curves : Compare EC₅₀/IC₅₀ values across assays; significant deviations (>10-fold) may indicate off-target effects .

Basic Question: What analytical techniques are critical for characterizing this compound’s stability under varying conditions?

Answer:
Stability studies require:

  • Thermogravimetric analysis (TGA) : Assess decomposition temperatures (e.g., >150°C indicates thermal stability) .
  • Forced degradation : Expose to 0.1M HCl/NaOH (24h, 25°C) and analyze via LC-MS to identify degradation products (e.g., nitro-group reduction or piperidine ring cleavage) .
  • Hygroscopicity testing : Store at 40°C/75% RH for 4 weeks; monitor mass changes (>5% suggests hygroscopicity requiring desiccant storage) .

Advanced Question: How can computational modeling guide the design of derivatives with enhanced selectivity?

Answer:

  • Docking studies : Use Schrödinger Suite or AutoDock Vina to model interactions with target receptors (e.g., GPCRs). Focus on hydrogen bonding with the nitro group and steric fit of the piperidine moiety .
  • QSAR analysis : Corporate electronic parameters (Hammett σ) of substituents on the pyrazole ring to predict bioactivity trends .
  • MD simulations : Run 100-ns trajectories to evaluate binding stability; RMSD >2Å suggests poor target engagement .

Basic Question: What safety protocols are essential when handling this compound in vitro?

Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hood for weighing .
  • Spill management : Neutralize with 10% sodium bicarbonate, then adsorb with vermiculite .
  • First aid : For skin contact, rinse with PBS (pH 7.4); for inhalation, move to fresh air and monitor for bronchospasm .

Advanced Question: How should researchers design dose-ranging studies to evaluate neuropharmacological effects?

Answer:

  • In vivo models : Use C57BL/6 mice (n=10/group) with doses spanning 0.1–100 mg/kg (oral/i.p.). Include positive controls (e.g., memantine for NMDA modulation) .
  • Behavioral assays : Rotarod (motor coordination) and Morris water maze (cognitive function) at 1h and 24h post-dose .
  • Toxicokinetics : Collect plasma/brain samples at Tmax (predicted via PBPK modeling) to correlate exposure with efficacy/toxicity .

Basic Question: What are the solubility challenges, and how can formulation improve bioavailability?

Answer:

  • Solubility : Poor in water (<1 mg/mL); enhance via co-solvents (PEG 400) or cyclodextrin inclusion complexes (e.g., sulfobutylether-β-CD) .
  • Salt form comparison : Test dihydrochloride vs. besylate salts; besylate may offer higher crystalline stability .
  • Nanoformulation : Use PLGA nanoparticles (150–200 nm) for sustained release; characterize via DLS and dialysis-based release assays .

Advanced Question: How can metabolomics identify off-target effects in preclinical models?

Answer:

  • Untargeted LC-MS/MS : Profile plasma/metabolites post-dosing; use MetaboAnalyst 5.0 for pathway enrichment (e.g., altered tryptophan metabolism suggests immune modulation) .
  • Isotope tracing : Administer ¹³C-labeled compound and track incorporation into Krebs cycle intermediates .
  • Network pharmacology : Integrate metabolomic data with STRING-db protein networks to predict unintended targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.